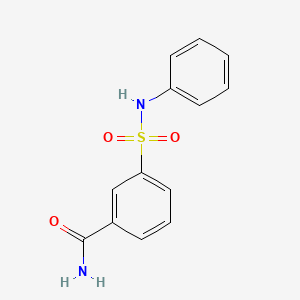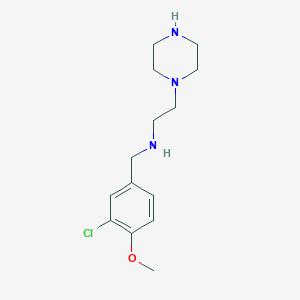
3-(anilinosulfonyl)benzamide
概要
説明
3-(Anilinosulfonyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an anilinosulfonyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(anilinosulfonyl)benzamide typically involves the reaction of benzoic acid derivatives with aniline derivatives. One common method is the direct condensation of benzoic acids and anilines in the presence of a catalyst. For example, the reaction can be carried out under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly nature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions may be optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 3-(Anilinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The anilinosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide derivatives.
科学的研究の応用
3-(Anilinosulfonyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(anilinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase or other enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 4-(Aminosulfonyl)-N-(3,4,5-trifluorophenyl)methylbenzamide
- Benzamidine
- Amisulpride
Comparison: 3-(Anilinosulfonyl)benzamide is unique due to its specific anilinosulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, while benzamidine is known for its use in treating inflammatory conditions, this compound may have different therapeutic potentials .
特性
IUPAC Name |
3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)10-5-4-8-12(9-10)19(17,18)15-11-6-2-1-3-7-11/h1-9,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSPHUHRPFWNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chloro-4-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4453677.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}ethanol](/img/structure/B4453696.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B4453703.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]cyclopropanamine](/img/structure/B4453706.png)
![5'-chloro-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4453712.png)
amine](/img/structure/B4453734.png)
![(3-chloro-4-methoxybenzyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4453737.png)
![[(1-ETHYL-1H-INDOL-3-YL)METHYL][(PIPERIDIN-4-YL)METHYL]AMINE](/img/structure/B4453741.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4453752.png)
![3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4453770.png)
![3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B4453775.png)
![3-[(diethylamino)sulfonyl]benzamide](/img/structure/B4453780.png)
![2-chloro-N-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4453788.png)
